molecular formula C18H17N3O B12153070 N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide

Cat. No.: B12153070
M. Wt: 291.3 g/mol
InChI Key: QNEIZIYHTRNQTL-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide is a chemical scaffold of significant interest in medicinal chemistry and preclinical research, particularly in the fields of neuroscience and oncology. Its core structure is based on the 1H-benzimidazole pharmacophore, a privileged heterocyclic system known for its ability to interact with diverse biopolymers, which is a feature of several FDA-approved drugs . In neuroscience research, this compound is structurally related to a class of phenylacetamide derivatives that have been systematically designed and synthesized as potential antidepressant agents . These related compounds have shown moderate to good efficacy in validated behavioral despair models, such as the forced swim test (FST) and tail suspension test (TST), by significantly reducing immobility time in mice, which is a recognized indicator of antidepressant-like activity . The proposed mechanism of action for this chemical series involves the inhibition of the Monoamine Oxidase-A (MAO-A) enzyme . Elevated levels of MAO-A in the brain are linked to the pathogenesis of major depressive disorder, as they lead to increased metabolism of key monoamine neurotransmitters like serotonin (5-HT) and norepinephrine (NE). By inhibiting MAO-A, this class of compounds may increase the availability of these neurotransmitters in the synaptic cleft, addressing a root cause of depression . Computational molecular dynamics studies on closely related, highly active compounds suggest they form stable interactions, such as hydrogen bonding and π-π stacking, within the active site of the MAO-A enzyme . Beyond its potential in neuroscience, the benzimidazole core is a prominent structure in anticancer research. Benzimidazole derivatives are extensively investigated for their antiproliferative properties against various cancer cell lines, including triple-negative breast cancer (TNBC) . The planarity of the benzimidazole nucleus allows it to intercalate with biological targets, making it a versatile scaffold for developing agents that target essential enzymes or pathways in proliferating cells . This compound is supplied for Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-2-phenylacetamide

InChI

InChI=1S/C18H17N3O/c22-17(10-12-4-2-1-3-5-12)19-14-8-9-15-16(11-14)21-18(20-15)13-6-7-13/h1-5,8-9,11,13H,6-7,10H2,(H,19,22)(H,20,21)

InChI Key

QNEIZIYHTRNQTL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

    Attachment of the Phenylacetamide Moiety: This step involves the acylation of the benzimidazole ring with phenylacetyl chloride or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced compounds.

Scientific Research Applications

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Benzothiazole Derivatives

The patent application () describes compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide , which replaces the benzimidazole core with a benzothiazole ring. Key differences include:

  • Electronic Properties: Benzothiazole contains one nitrogen and one sulfur atom, compared to two nitrogens in benzimidazole.
  • Substituent Effects : The 6-trifluoromethyl group in benzothiazole derivatives increases lipophilicity (logP), enhancing membrane permeability but possibly reducing solubility. Such modifications are common in drug design to improve metabolic stability .
Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide Benzimidazole 2-cyclopropyl, 5-phenylacetamide ~307.35 Rigid cyclopropyl group
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole 6-CF₃, 2-phenylacetamide ~339.3 Enhanced lipophilicity

Thiadiazole Derivatives

N-[5-mercapto-1,3,4-thiadiazol-2-yl]-2-phenylacetamide () replaces benzimidazole with a 1,3,4-thiadiazole ring. Key distinctions:

  • Reactivity : The mercapto (-SH) group introduces a reactive site for disulfide bonding or metal coordination, which may enhance cytotoxicity in cancer cells .

Substituent Variations

Chlorophenyl Substituent

The compound 2-(4-chlorophenyl)-N-(2-cyclopropyl-1H-benzimidazol-5-yl)acetamide () introduces a 4-chloro group on the phenylacetamide moiety:

  • Molecular Weight : The addition of chlorine raises the molecular weight to 325.8 g/mol, which may slightly affect pharmacokinetic properties like diffusion rates .

Sulfonyl and Sulfanyl Modifications

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide () features a sulfonyl group and sulfanyl linkage:

  • Electron-Withdrawing Sulfonyl : This group stabilizes negative charges and may improve binding to cationic residues in enzymes (e.g., proteases) .
  • Flexibility : The sulfanyl (-S-) linker increases conformational flexibility compared to the rigid phenylacetamide chain in the parent compound .

Structural and Pharmacokinetic Considerations

  • Lipophilicity : The trifluoromethyl group () and chlorophenyl substituent () increase logP, favoring passive diffusion but risking solubility issues.
  • Synthetic Accessibility : Thiadiazole and benzothiazole derivatives () may require fewer synthetic steps than benzimidazoles, which often necessitate cyclization under harsh conditions .

Biological Activity

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide is a synthetic compound with a complex structure that includes a benzimidazole core and a cyclopropyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Structural Overview

The molecular formula for this compound is C18H17N3OC_{18}H_{17}N_{3}O, with a molecular weight of approximately 291.3 g/mol. The structure consists of:

  • A benzimidazole core , which is known for its diverse biological activities.
  • A cyclopropyl group , which enhances the compound's reactivity.
  • A phenylacetamide moiety , contributing to its pharmacological profile.

1. Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory activity. It appears to modulate various inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

2. Anticancer Activity

Research has shown that this compound may possess anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of several cancer cell lines. For instance, one study reported an IC50 value of approximately 0.94 µM against U251 glioblastoma cells, indicating potent antiproliferative effects . The compound's mechanism may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell migration and invasion.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its therapeutic application. Current hypotheses include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways.
  • Receptor Interaction : It might interact with specific receptors, modulating cellular signaling pathways relevant to disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyBiological ActivityFindings
Study 1AnticancerIC50 = 0.94 µM against U251 cells
Study 2Anti-inflammatoryModulates cytokine levels in vitro
Study 3AntimicrobialPotential activity against bacterial strains (specific data pending)

Q & A

Q. What are the established synthetic routes for N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including condensation of a benzimidazole precursor (e.g., 2-cyclopropyl-1H-benzimidazole) with phenylacetic acid derivatives. A common approach uses coupling agents like carbodiimides (e.g., DCC or EDC) under reflux in solvents such as dichloromethane or DMF. Optimization includes:
  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation .
  • pH adjustment : Using mild bases (e.g., triethylamine) to deprotonate intermediates and enhance nucleophilicity .
  • Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the pure product .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks (e.g., cyclopropyl CH2_2 at δ ~0.8–1.2 ppm, benzimidazole aromatic protons at δ ~7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ peak matching C19_{19}H18_{18}N3_3O) .
  • X-ray Crystallography : SHELXL refinement for resolving bond lengths/angles and spatial arrangement, particularly for the benzimidazole-cyclopropyl junction .

Q. What analytical techniques are critical for assessing purity during synthesis?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% threshold) .
  • Thin-Layer Chromatography (TLC) : Monitoring reaction progress using hexane/ethyl acetate (9:1) as a mobile phase .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on the benzimidazole core’s interaction with active-site residues .
  • QSAR Studies : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays).
  • Orthogonal Validation : Cross-check using independent methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Purity Reassessment : Re-analyze batches via HPLC-MS to rule out impurities skewing results .

Q. How do reaction intermediates influence the stereochemical outcome of This compound synthesis?

  • Methodological Answer :
  • Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate and characterize transient species via LC-MS .
  • DFT Calculations : Analyze transition states to predict regioselectivity in cyclopropane ring formation .

Q. What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic properties?

  • Methodological Answer :
  • In Vitro : Microsomal stability assays (human liver microsomes) to assess metabolic half-life .
  • In Vivo : Rodent models for bioavailability studies, with plasma samples analyzed via LC-MS/MS at timed intervals .

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